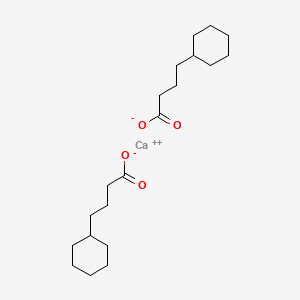

Cyclohexanebutanoicacid, calcium salt (2:1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Cyclohexanebutanoicacid, calcium salt (2:1)” is also known as “Calcium cyclohexanebutyrate”. It is a calcium standard salt for organic systems . The molecular formula of this compound is C20H34CaO4 and it has a molecular weight of 378.56 .

Molecular Structure Analysis

The molecular structure of “Cyclohexanebutanoicacid, calcium salt (2:1)” can be represented by the canonical SMILES string:C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ca+2] . This indicates that the compound consists of two cyclohexanebutanoic acid molecules ionically bonded to a calcium ion .

Aplicaciones Científicas De Investigación

Electronic Chemicals & Etchants

Calcium cyclohexanebutyrate is used in the field of electronic chemicals and etchants . It’s used in the manufacturing process of electronic components, where it can act as a cleaning or etching agent .

Organometallic Compounds

This compound is one of numerous organometallic compounds manufactured under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in various fields .

Thin Film Deposition

As an organometallic compound, Calcium cyclohexanebutyrate can be used in thin film deposition . This process is crucial in the production of semiconductors and electronics .

Industrial Chemistry

In industrial chemistry, organometallic compounds like Calcium cyclohexanebutyrate are used as catalysts and reagents . They can facilitate a variety of chemical reactions, improving efficiency and yield .

Pharmaceuticals

Organometallic compounds are also used in the pharmaceutical industry . While specific applications of Calcium cyclohexanebutyrate in this field are not mentioned, it’s possible that it could be used in drug synthesis or as a component in certain formulations .

LED Manufacturing

The LED manufacturing industry also uses organometallic compounds . Calcium cyclohexanebutyrate could potentially be used in the production of LEDs .

Safety and Hazards

Direcciones Futuras

“Cyclohexanebutanoicacid, calcium salt (2:1)” is currently available for research use only . The increasing energy storage demand of portable devices, electric vehicles, and scalable energy storage has been driving extensive research for more affordable, more energy-dense battery technologies than Li-ion batteries. The alkaline earth metal, calcium (Ca), has been considered an attractive anode material to develop the next generation of rechargeable batteries .

Mecanismo De Acción

Target of Action

Calcium cyclohexanebutyrate, also known as calcium;4-cyclohexylbutanoate, Calcium bis(4-cyclohexylbutanoate), or Cyclohexanebutanoicacid, calcium salt (2:1), is a calcium standard salt for organic systems Calcium, in general, plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways .

Mode of Action

Calcium, as a mineral, is known to interact with more than 500 human proteins that bind or transport calcium . Calcium channel blockers, for instance, inhibit Ca2+ channels in the myocardium or vascular smooth muscle cells, inhibit myocardium contraction, and inhibit the impulse conduction system .

Biochemical Pathways

For instance, calcium-binding peptides are usually obtained via the hydrolysis of animal or plant proteins, and calcium-binding capacity can be further improved through chromatographic purification techniques . Calcium also plays a role in cancer mechanobiology, where it interacts with cytoskeletal proteins to regulate cellular function .

Pharmacokinetics

The pharmacokinetic parameters of calcium, such as area under the concentration—time curve (auc) and maximum concentration (cmax), are calculated considering the background calcium contents in volunteers . Calcium excretion with urine is assessed as clearance of creatinine, a calcium elimination factor .

Result of Action

Calcium, in general, plays a vital role in cell signaling, muscular contractions, bone health, and signaling cascades .

Action Environment

The environment can influence the absorption and bioavailability of calcium supplements .

Propiedades

IUPAC Name |

calcium;4-cyclohexylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Ca/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZOVZBKGRJCRX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34CaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911877 |

Source

|

| Record name | Calcium bis(4-cyclohexylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanebutanoicacid, calcium salt (2:1) | |

CAS RN |

110861-66-0 |

Source

|

| Record name | Calcium bis(4-cyclohexylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)

![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)